molecular formula C20H24N10O13P2 B1449605 Cgamp CAS No. 849214-04-6

Cgamp

Cat. No.: B1449605
CAS No.: 849214-04-6
M. Wt: 674.4 g/mol
InChI Key: RFCBNSCSPXMEBK-INFSMZHSSA-N
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Description

2',3'-Cyclic GMP-AMP (2',3'-cGAMP) is an endogenous second messenger that is critically involved in innate immune signaling via the cGAS-STING pathway . This cyclic dinucleotide (CDN) is synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA, which serves as a danger signal associated with microbial invasion, cellular damage, or genomic instability . The product features a unique hybrid phosphodiester bond configuration, containing both a 2'-5' linkage between GMP and AMP and a subsequent 3'-5' linkage, which contributes to its high-affinity binding to and activation of the STING (Stimulator of Interferon Genes) receptor . Activation of STING by cGAMP triggers a downstream signaling cascade that leads to the phosphorylation of transcription factors IRF3 and NF-κB, ultimately inducing the production of type I interferons and other pro-inflammatory cytokines . This pathway is a fundamental component of host defense against viral and bacterial pathogens and also plays significant roles in cancer immunosurveillance, autoimmune diseases, and responses to cellular stress . Researchers utilize this compound to investigate innate immune mechanisms, explore therapeutic opportunities in cancer immunotherapy, study the pathogenesis of autoimmune and inflammatory conditions, and develop novel vaccine adjuvants . The ability of this compound to travel to neighboring cells via gap junctions or specific membrane transporters (such as SLC19A1 and SLC46A2) allows it to amplify immune responses in a paracrine manner, making it a key immunotransmitter . Furthermore, this compound serves as an essential tool for screening and developing inhibitors of the hydrolytic enzyme ENPP1, which degrades extracellular this compound and represents a promising therapeutic target in oncology .

Properties

IUPAC Name

2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCBNSCSPXMEBK-INFSMZHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045334
Record name 3',5'-Cyclic GMP-AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849214-04-6
Record name 3',5'-Cyclic GMP-AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Biosynthesis of cGAMP

Enzymatic synthesis utilizes the cyclic GMP-AMP synthase (cGAS) enzyme to catalyze the formation of this compound from ATP and GTP substrates, activated by double-stranded DNA (dsDNA).

  • Process Overview :

    • Recombinant cGAS is expressed and purified, commonly from Escherichia coli.
    • The enzyme is incubated with ATP, GTP, and dsDNA in a buffered solution (e.g., HEPES buffer, pH 7.5).
    • The reaction conditions typically include 37°C incubation for 1–12 hours.
    • Yields are significantly higher than chemical synthesis, often reaching 85–90% conversion rates.
  • Reaction Components and Conditions :

Component Typical Concentration Notes
cGAS enzyme 0.1–10 μM Recombinant, purified
ATP 100 μM – 5 mM Substrate
GTP 100 μM – 5 mM Substrate
dsDNA 2 nM – 0.2 mg/mL Allosteric activator
Buffer 20 mM Tris-HCl or HEPES, pH 7.5 Maintains pH stability
Metal ions 5 mM MgCl2, 1 μM ZnCl2 Cofactors for enzyme activity
Temperature 37°C Optimal for enzyme function
Incubation Time 1–12 hours Dependent on scale and yield
  • Advantages :

    • High yield and purity
    • Avoids use of hazardous organic solvents
    • Environmentally friendly (confirmed by Life Cycle Assessment studies)
  • Disadvantages :

    • Costly substrates (ATP, GTP)
    • Requirement for recombinant enzyme expression and purification
    • Longer incubation times compared to chemical synthesis

Microbial-Based Production of this compound

A novel and efficient approach involves microbial fermentation using genetically engineered E. coli strains expressing cGAS.

  • Method Summary :

    • E. coli BL21 (DE3) strains are transformed to express cGAS.
    • Cultured in optimized media such as modified M9 minimal medium supplemented with glucose, MgSO4, CaCl2, and ferrous sulfate.
    • Induction with IPTG at 37°C for approximately 20 hours.
    • This compound is secreted into the culture medium, facilitating downstream purification.
  • Optimized Culture Medium Composition :

Component Concentration Role
Glucose 0.8% (w/v) Carbon source
MgSO4 5 mM Cofactor for enzymatic activity
CaCl2 0.1 mM Stabilizes cell wall and enzymes
Ferrous sulfate 0.01 mM Trace element for enzyme function
  • Production Yields :

    • Initial yields of 2′3′-cGAMP reached 146.28 mg/L in free acid form.
    • Optimization increased yield to 217.04 μM concentration in culture medium, approximately 8.22 times higher than LB medium.
  • Advantages :

    • Scalable and cost-effective for large-scale production
    • Simplified purification due to extracellular secretion
    • Environmentally sustainable

Purification Methods

Purification of this compound is critical to obtain high purity suitable for research and therapeutic applications.

  • Anion Exchange Chromatography :

    • Single-step purification using anion exchange resins (e.g., Q Sepharose).
    • Removes proteins, DNA, and other impurities.
    • Elution typically achieved with ammonium acetate solutions.
    • Followed by concentration via vacuum centrifugation and filtration through 3 kDa molecular weight cut-off membranes.
  • Ultrafiltration :

    • Used to separate this compound from cGAS enzyme and DNA.
    • Commonly performed with centrifugal filter devices with a 10 kDa cutoff.
  • Gel Filtration Chromatography :

    • Further purification step for stereoisomer separation and removal of residual impurities.
    • Columns such as Superdex peptide columns are used with water or ammonium acetate as eluents.
  • Purification Workflow Summary :

Step Purpose Method/Material
Ultrafiltration Remove enzyme and DNA Centrifugal filter (10 kDa cutoff)
Ion Exchange Chromatography Remove charged impurities Q Sepharose column, ammonium acetate elution
Concentration Concentrate eluate Vacuum centrifuge
Filtration Final product filtration 3 kDa MWCO filter
Optional Gel Filtration Stereoisomer purification Superdex peptide column

Structural and Mechanistic Insights Relevant to Preparation

Understanding the enzymatic mechanism of cGAS informs optimization of biosynthesis.

  • cGAS catalyzes formation of 2′−5′/3′−5′-linked this compound through a stepwise mechanism involving substrate binding, intermediate formation, and cyclization.
  • Metal ions such as Mg²⁺ and Mn²⁺ are essential cofactors.
  • The enzyme exhibits proofreading mechanisms to ensure correct product formation.
  • Mouse cGAS shows higher catalytic efficiency and substrate specificity compared to human cGAS, which may influence enzyme choice for biosynthesis.

Summary Table of Preparation Methods

Preparation Method Key Features Yield (%) Advantages Disadvantages
Chemical Synthesis Phosphoramidite 8-step one-flask ~5% Established method Low yield, hazardous solvents
Enzymatic Biosynthesis Recombinant cGAS with ATP, GTP, dsDNA 85–90% High yield, no organic solvents Expensive substrates, enzyme prep
Microbial Production E. coli expressing cGAS, fermentation Up to 217 μM (mg/L) Scalable, cost-effective Requires genetic engineering

Chemical Reactions Analysis

Hydrolysis by ENPP1

Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) cleaves 2′3′-cGAMP into linear 5′-pApG:

  • Reaction : 2′3′-cGAMP + H₂O → 5′-pApG + phosphate .

  • Structural Basis : ENPP1’s catalytic domain (T238 residue) selectively hydrolyzes the 2′−5′ phosphodiester bond (Figure 2c) .

Kinetic Parameters (ENPP1-mediated hydrolysis) :

SubstrateKₘ (μM)kₐₜₜ (s⁻¹)
2′3′-cGAMP12.40.45
3′3′-cGAMP8.70.38

Viral Evasion via Poxin Enzymes

Poxviruses encode poxin nucleases that degrade 2′3′-cGAMP:

  • Mechanism : Poxins cleave 2′3′-cGAMP into 5′-AMP and 5′-GMP, suppressing host immune responses .

  • Specificity : Poxins exhibit >1,000-fold selectivity for 2′3′-cGAMP over 3′3′-cGAMP .

cGAS Activation Dynamics

  • DNA Binding : Genomic DNA (320 mg/L) activates cGAS 100× more efficiently than plasmid DNA (2 nM) .

  • Substrate Saturation : Intracellular ATP (~3,500 μM) and GTP (~1,700 μM) in E. coli saturate cGAS kinetics (Michaelis constant Kₘ ≈ 200 μM) .

Catalytic Efficiency :

DNA TypeThis compound Yield (molecules/dsDNA/h)
Genomic DNA8 ± 1 × 10¹⁰
Plasmid DNA0.7–1.4 × 10⁹

Thermodynamic Analysis

  • DNA-Free cGAS : Binds ATP/GTP nonproductively (∆G = +3.2 kcal/mol) .

  • DNA-Bound cGAS : Stabilizes Mg²⁺-NTP complexes (∆G = −10.1 kcal/mol), enabling catalysis .

Scientific Research Applications

cGAMP has a wide range of scientific research applications:

Mechanism of Action

cGAMP exerts its effects by binding to and activating the STING protein. Upon binding, STING undergoes a conformational change that leads to its oligomerization and translocation to the trans-Golgi network. This activates TANK-binding kinase 1 (TBK1), which phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclic Dinucleotides

cGAMP vs. c-di-GMP and c-di-AMP

Bacterial CDNs, such as c-di-GMP and c-di-AMP, share functional similarities with this compound by activating STING. However, their structural differences (homogeneous 3′–5′ phosphodiester bonds) result in distinct downstream immune responses:

Parameter This compound c-di-GMP/c-di-AMP References
Phosphodiester Linkages 2′–5′ and 3′–5′ (mixed) 3′–5′ (homogeneous)
STING Binding Affinity High (Kd ≈ 3–5 nM) Moderate (Kd ≈ 100–200 nM)
Immune Activation Strong IFN-β and pro-inflammatory cytokines Weaker IFN-β, stronger NF-κB signaling

Proteomic studies in macrophages reveal that this compound upregulates interferon-stimulated genes (e.g., Tap2, STAT1) by 15.13-fold and downregulates CSF1R by 17.55-fold, whereas c-di-GMP induces less pronounced changes . This suggests this compound preferentially activates the STING-IRF3 axis, while bacterial CDNs may engage alternative pathways like NF-κB .

This compound Isomers: 2′3′-cGAMP vs. 3′3′-cGAMP

The stereochemistry of this compound significantly impacts its bioactivity. Natural 2′3′-cGAMP (produced by cGAS) exhibits superior STING activation compared to synthetic isomers:

Isomer STING Activation Enzymatic Stability References
2′3′-cGAMP High Resistant to nuclease P1
3′3′-cGAMP Low Susceptible to degradation

Mass spectrometry (MS/MS) and HPLC analyses confirm that 2′3′-cGAMP has distinct fragmentation patterns and retention times compared to 3′3′-cGAMP, underscoring its structural uniqueness .

Functional Comparison with Immune Adjuvants

This compound outperforms traditional adjuvants (e.g., alum) in mucosal vaccine formulations. In mice intranasally administered with H7N9 influenza vaccine, this compound enhanced:

  • Cross-protection : 100% survival against homologous H7N9 and heterologous H1N1/H3N2 viruses .
  • T-cell responses : 2.5-fold increase in nucleoprotein-specific CD8+ T cells .
  • Cytokine profiles : Upregulation of IFN-γ (3.8-fold) and Granzyme B (2.2-fold) in lung tissue .

Detection and Quantitation Methods

The this compound-Luc assay, a novel luciferase-based method, detects this compound with a sensitivity of 26 nM, surpassing conventional techniques like ELISA or HPLC in complex biological matrices . This advancement enables precise measurement of this compound in extracellular fluids and intracellular compartments, critical for pharmacokinetic studies .

Tables

Table 1. Proteomic Changes in Macrophages Treated with this compound vs. c-di-GMP

Protein Fold Change (this compound) Fold Change (c-di-GMP) Function
Tap2 +15.13 +2.4 Antigen presentation
CSF1R -17.55 -5.2 Macrophage differentiation
STAT1 +8.9 +3.1 IFN signaling

Data sourced from proteomics and immunoblotting

Table 2. Key Functional Differences Between this compound and c-di-GMP

Feature This compound c-di-GMP
Primary signaling pathway STING-IRF3 STING-NF-κB
Adjuvant efficacy Robust mucosal and systemic immunity Limited cross-protection
Therapeutic applications Cancer vaccines, antiviral therapies Bacterial infection models

Biological Activity

Cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) is a cyclic dinucleotide that plays a critical role in the immune response, particularly through its activation of the cGAS-STING pathway. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and implications in various biological contexts.

This compound is synthesized by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA, which can originate from pathogens or damaged host cells. Upon synthesis, this compound activates the stimulator of interferon genes (STING), leading to a cascade of immune responses.

  • Activation of Innate Immunity :
    • This compound binds to STING, triggering the production of type I interferons (IFNs) and other cytokines that enhance the innate immune response. This pathway is crucial for antiviral defense and has implications in cancer immunotherapy by promoting anti-tumor immunity .
  • Antitumor Activity :
    • Studies have demonstrated that this compound exhibits significant antitumor activity in murine models. It enhances the activation of dendritic cells, leading to increased cross-priming of CD8+ T cells and subsequent tumor cell apoptosis .
  • DNA Damage Response (DDR) :
    • Beyond its role in immune signaling, this compound also activates DDR pathways independently of IFN signaling. It stimulates ATM (ataxia-telangiectasia mutated) kinase activity, leading to G1 cell cycle arrest and impaired DNA repair mechanisms .

Antitumor Efficacy

A pivotal study investigated the antitumor effects of this compound on murine colon adenocarcinoma models. Key findings include:

  • Cytokine Production : Administration of this compound led to increased levels of IFN-β and IFN-γ in serum and tumor tissues, suggesting robust immune activation .
  • STING Pathway Activation : Enhanced expression of STING and IRF3 was observed in tumor tissues post-treatment with this compound, confirming its role in stimulating antitumor immunity .
  • Combination Therapy : this compound was found to improve the efficacy of conventional chemotherapeutics like 5-FU while reducing associated toxicity, indicating potential for combination therapy strategies .

Implications in Autoimmunity

While this compound has therapeutic potential, its overactivation can lead to autoimmune responses. Dysregulation of the cGAS-STING pathway has been implicated in various autoimmune diseases, highlighting the need for careful modulation in therapeutic contexts .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Antiviral ResponseActivates STING → Produces IFNs
Antitumor ActivityEnhances T cell activation
DNA Damage ResponseActivates ATM → G1 arrest
Cytokine ProductionInduces IFN-β and IFN-γ production
Autoimmune RiskOveractivation leads to autoimmune issues

Q & A

Q. What are the established methodologies for detecting and quantifying cGAMP in cellular and tissue samples?

  • Methodological Answer : this compound detection typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity, especially in complex matrices like cell lysates . ELISA kits are also used but require validation against cross-reactivity with structurally similar molecules (e.g., 2′,3′-cGAMP vs. 3′,3′-cGAMP isoforms). Key considerations include:
  • Sample preparation : Use protease/phosphatase inhibitors to prevent degradation.
  • Internal standards : Isotope-labeled this compound analogs improve quantification accuracy .
  • Validation : Include spike-and-recovery experiments to assess matrix interference .

Q. How does this compound activate the STING pathway, and what experimental models are optimal for mechanistic studies?

  • Methodological Answer : this compound binds to STING, inducing conformational changes that trigger downstream signaling (e.g., IRF3/NF-κB activation). Recommended models include:
  • In vitro : STING-knockout HEK293T cells reconstituted with human STING variants to study isoform-specific responses .
  • In vivo : Stinggt/gt^{gt/gt} mice to evaluate immune phenotypes. Use stimuli like DMXAA (STING agonist) as a positive control .
    Key assays: Immunoblotting for phosphorylated IRF3 and IFN-β luciferase reporter systems .

Q. What are the best practices for ensuring reproducibility in this compound-stimulated cytokine profiling?

  • Methodological Answer :
  • Standardize cell culture conditions : Serum batches and passage numbers affect STING expression.
  • Multi-plex cytokine assays : Use Luminex or Meso Scale Discovery (MSD) platforms to quantify IFN-β, TNF-α, and IL-6 simultaneously.
  • Data normalization : Include housekeeping genes (e.g., GAPDH) and unstimulated controls to account for baseline variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's dual role in pro-tumorigenic vs. anti-tumor immunity?

  • Methodological Answer : Context-dependent effects arise from variables like:
  • Tumor microenvironment (TME) : Hypoxia reduces this compound export via volume-regulated anion channels (VRACs). Use Seahorse assays to measure extracellular this compound under varying oxygen levels .
  • Dosage : Low-dose this compound may promote T-cell exhaustion, while high doses enhance dendritic cell priming. Titration studies in syngeneic tumor models are critical .
    Analytical approach : Apply multivariate regression to isolate TME factors (e.g., PD-L1 levels, immune infiltrates) influencing outcomes .

Q. What strategies optimize this compound delivery in vivo while avoiding off-target immune activation?

  • Methodological Answer :
  • Nanoparticle encapsulation : PEGylated liposomes improve pharmacokinetics and reduce renal clearance. Validate using dynamic light scattering (DLS) and serum stability assays .
  • Targeted delivery : Conjugate this compound to antibodies against dendritic cell receptors (e.g., DEC205). Use flow cytometry to assess cellular uptake specificity .
  • Toxicity screening : Monitor serum ALT/AST levels and splenic apoptosis in preclinical models .

Q. How can computational models predict this compound-STING binding affinities across species-specific STING variants?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Use tools like GROMACS to model human vs. murine STING conformations. Key parameters include binding free energy (ΔG) and hydrogen-bond interactions .
  • In silico mutagenesis : Predict functional impacts of SNPs (e.g., R232H in human STING) using Rosetta or FoldX .
  • Validation : Compare with surface plasmon resonance (SPR) data for experimental binding kinetics .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing this compound-STING signaling kinetics in time-course experiments?

  • Methodological Answer :
  • Non-linear regression : Fit sigmoidal curves to dose-response data (e.g., this compound concentration vs. IFN-β secretion).
  • Mixed-effects models : Account for inter-experiment variability in longitudinal studies .
  • Software : Use GraphPad Prism or R packages (e.g., nlme) for robust analysis .

Q. How should researchers address batch effects in multi-omics studies of this compound-treated immune cells?

  • Methodological Answer :
  • ComBat correction : Harmonize transcriptomic datasets across batches using the sva R package .
  • Replicate design : Include technical replicates for LC-MS/MS-based metabolomics to distinguish biological vs. instrumental variance .

Tables for Methodological Reference

Q. Table 1. Comparison of this compound Detection Methods

MethodSensitivity (LOD)SpecificitySample TypeKey Considerations
LC-MS/MS0.1–1 nMHighTissue homogenateRequires isotope standards
ELISA10–50 nMModerateCell supernatantCross-reactivity validation
FRET-based5–10 nMHighLive cellsReal-time kinetics possible
Adapted from

Q. Table 2. Common Pitfalls in this compound Research

PitfallMitigation Strategy
Degradation during storageAliquot samples; store at -80°C with DTT
Off-target STING activationUse Sting/^{-/-} controls
Species-specific responsesValidate findings in humanized mouse models
Adapted from

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Feasible Synthetic Routes

Reactant of Route 1
Cgamp
Reactant of Route 2
Cgamp

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.